Product packaging for LY207702(Cat. No.:CAS No. 103828-81-5)

LY207702

Cat. No.: B1675606
CAS No.: 103828-81-5
M. Wt: 302.24 g/mol
InChI Key: MQNXBBSVJDKZGZ-JAWBFMPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LY 207702 is a novel and potent difluorinated purine nucleoside with demonstrated antitumor activity in preclinical models . It functions as a ribonucleotide reductase (RNR) inhibitor, a mechanism that disrupts DNA synthesis and can halt the proliferation of cancer cells . This compound is part of a series of difluoropurine analogs and has shown a significant inhibitory effect on mammary tumor growth in studies, with additional activity observed in ovarian and lymphosarcoma models . Its specific spectrum of antitumor activity makes it a valuable tool for oncology research, particularly for investigating nucleotide metabolism and DNA replication in refractory cancers. The chemical structure of LY 207702 includes two fluorine atoms, contributing to its biological activity and stability. Researchers can utilize this small molecule to explore new therapeutic pathways and combination treatments. It is critical to note that during development, related analogs were associated with cardiac toxicity in preliminary toxicology testing, underscoring the importance of this compound for research applications only . Please be advised: This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. It is not suitable for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F2N6O3 B1675606 LY207702 CAS No. 103828-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103828-81-5

Molecular Formula

C10H12F2N6O3

Molecular Weight

302.24 g/mol

IUPAC Name

(2R,3R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8?/m1/s1

InChI Key

MQNXBBSVJDKZGZ-JAWBFMPRSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)(F)F)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine
2'-dFdAP
LY 207702
LY-207702
LY207702

Origin of Product

United States

Elucidation of Ly 207702 S Mechanistic Pathways

Molecular Interactions Influencing Nucleic Acid Metabolism

Nucleic acid metabolism encompasses the pathways involved in the synthesis and degradation of purines and pyrimidines, the building blocks of DNA and RNA bookdown.orgslideshare.net. These processes are essential for providing the deoxyribonucleotides needed for DNA synthesis and the ribonucleotides for RNA synthesis and other cellular functions bookdown.orghamadyaseen.com. LY 207702, as a difluorinated purine (B94841) nucleoside and an RNR inhibitor, directly impacts the pool of deoxyribonucleotides available for DNA synthesis patsnap.commit.edu. By inhibiting RNR, LY 207702 disrupts the delicate balance of nucleotide triphosphates (dNTPs) required for DNA replication and repair mit.edu. This disruption can have downstream effects on various aspects of nucleic acid metabolism that rely on the availability of these precursors.

Preclinical Assessment of Ly 207702 S Antitumor Efficacy

In Vitro Cytostatic and Cytotoxic Investigations

In vitro studies are fundamental in the initial evaluation of a compound's potential antitumor activity. These investigations assess the ability of a substance to inhibit cell growth (cytostatic effect) or directly kill cancer cells (cytotoxic effect) in a laboratory setting. scielo.brresearchgate.net Various cancer cell lines are typically used to determine the compound's effects across different cancer types. scielo.brnih.gov Assays such as MTT, WST-1, or Alamar Blue are commonly employed to measure cell viability and proliferation after exposure to the compound. nih.govmedtechbcn.com The results of these studies often provide data on the concentration of the compound required to achieve a certain level of growth inhibition or cell death, frequently expressed as IC50 values (the half-maximal inhibitory concentration). researchgate.netmdpi.com

In Vivo Efficacy Studies in Established Preclinical Models

Following promising in vitro results, compounds progress to in vivo studies to evaluate their efficacy within a more complex biological system. nih.govnih.gov Established preclinical models, particularly human tumor xenograft systems, are widely used for this purpose. nih.govnih.gov

Evaluation in Human Tumor Xenograft Systems

Human tumor xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice. nih.govnih.gov These models allow researchers to study the effects of a compound on human tumors growing in a living organism. nih.govnih.gov Subcutaneous xenografts, where tumor cells are injected under the skin, are frequently used due to their ease of implantation and monitoring. Orthotopic xenografts, where cells are implanted in the organ of origin, can sometimes better mimic the tumor microenvironment and metastatic behavior. Evaluation in these models typically involves measuring tumor size or volume over time to assess the compound's ability to inhibit tumor growth. nih.govnih.gov

Translational Challenges Identified in Early Development of Ly 207702

Preclinical Observations Limiting Direct Application

Despite exhibiting impressive antitumor efficacy in various preclinical models, a key observation that limited the direct clinical application of LY 207702 was the detection of cardiotoxicity nih.govpatsnap.com. This finding indicated a potential for adverse effects on the heart in living organisms, a serious concern for a drug intended for human use nih.govpatsnap.com. Preclinical studies are designed to predict the safety and efficacy of potential drug candidates in humans, but limitations can exist in their predictive capacity nih.govnih.govnih.gov. While preclinical models successfully demonstrated the antitumor potential of LY 207702, the concurrent observation of cardiotoxicity highlighted a critical translational gap, where efficacy in disease models did not directly translate to a favorable safety profile for clinical progression nih.govpatsnap.comnih.gov. The presence of cardiotoxicity in preclinical assessments necessitated a re-evaluation of the compound's therapeutic index and the feasibility of administering it directly to patients nih.govpatsnap.com.

Implications for Drug Design and Optimization Strategies

The identification of cardiotoxicity in preclinical studies had significant implications for the subsequent drug design and optimization strategies for LY 207702 nih.govpatsnap.com. To overcome this translational challenge and potentially preserve the antitumor activity while mitigating cardiac effects, researchers explored alternative delivery approaches. One such strategy involved the development of immunoconjugates nih.govpatsnap.com. This approach aimed to selectively deliver LY 207702 to tumor cells by conjugating it to monoclonal antibodies (mAbs) that target antigens present on the surface of these cells nih.govpatsnap.comresearchgate.net.

The rationale behind this design was to increase the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure, thereby potentially reducing toxicity to non-target organs like the heart nih.govpatsnap.comresearchgate.net. This required the development of specific linker chemistry that would allow for the stable attachment of LY 207702 to the antibody and the controlled release of the active drug within the tumor microenvironment nih.govpatsnap.comresearchgate.net. Studies focused on developing acid-labile linkers, such as those based on the trityl group, where the release rate of LY 207702 could be tuned by modifying the substituents on the linker nih.govpatsnap.comresearchgate.net. Different trityl-linked conjugates were synthesized and evaluated, demonstrating that the electronic nature of substituents influenced the acid lability of the linker and, consequently, the release rate of the free drug nih.govpatsnap.comresearchgate.net. This iterative process of designing, synthesizing, and evaluating different linker chemistries and immunoconjugates was a direct consequence of the need to address the cardiotoxicity observed in the early preclinical development of free LY 207702 nih.govpatsnap.com. The goal was to create a modified version of the compound that retained its potent antitumor activity but with an improved therapeutic index suitable for clinical investigation nih.govpatsnap.com.

Rational Design and Evaluation of Ly 207702 Conjugates for Enhanced Efficacy Profile

Advanced Linker Chemistry in Immunoconjugate Development

Synthesis and Regioselective Functionalization Approaches (e.g., N6-Tritylation)

To conjugate LY207702 to antibodies, specific functionalization approaches are required. Regioselective N6-tritylation of this compound has been developed as a method to enable its coupling to epsilon-lysine amino groups of mAbs that are reactive with human tumor-associated antigens nih.govacs.org. This approach allows for the controlled attachment of the drug to the antibody. The synthesis of conjugates often involves multi-step processes, and advancements in synthetic methodologies, such as click chemistry, are being explored to achieve efficient and rapid conjugation mdpi.comrsc.org. Site-specific conjugation methods are also being developed to produce more homogeneous ADCs with potentially improved properties compared to those generated by non-specific conjugation to lysine (B10760008) or cysteine residues nih.govnih.gov.

Influence of Linker Stability on Drug Release Kinetics (e.g., Acid Lability of Trityl Linkers)

The stability of the linker significantly influences the drug release kinetics, which in turn affects the efficacy and toxicity of the immunoconjugate mdpi.comnih.gov. Acid-labile linkers, such as those based on trityl groups, are designed to remain stable in the neutral pH of the bloodstream but undergo hydrolysis in the acidic environment (pH 4.5-6.5) of endosomal and lysosomal compartments following internalization into target cells mdpi.comrsc.orgcreativebiolabs.net.

For trityl-linked this compound conjugates, the electronic nature of substituents on the aromatic rings of the trityl group dictates the degree of acid lability nih.govacs.org. Increased electronic stabilization of the transient trityl carbocation leads to a faster release rate of the free drug nih.govacs.org. For example, studies have shown that m-DMT and p-DMT linked conjugates exhibit faster release rates compared to p-MMT and p-T linked conjugates nih.govacs.org. This controlled release mechanism is intended to ensure that the cytotoxic payload is primarily liberated within the tumor cells, minimizing premature drug release in systemic circulation mdpi.comrsc.org.

Characterization of Immunoconjugate Properties

Comprehensive characterization of immunoconjugates is essential to ensure their quality, stability, and predictable behavior in biological systems pharmafocusamerica.comcreative-proteomics.comproteogenix.science. This involves assessing various physicochemical and biological attributes.

Conjugation Stoichiometry and Physicochemical Attributes (e.g., Molar Ratios, Aggregate Content)

Key physicochemical properties of immunoconjugates include the conjugation stoichiometry, often expressed as the drug-to-antibody ratio (DAR), and the aggregate content creative-proteomics.comproteogenix.science. DAR represents the average number of drug molecules conjugated to each antibody molecule and is a critical quality attribute that can influence the ADC's safety and efficacy creative-proteomics.comproteogenix.science. Methods such as ultraviolet-visible spectrophotometry (UV), hydrophobic interaction chromatography (HIC-HPLC), reversed-phase chromatography (RP-HPLC), and mass spectrometry (MS) are commonly used to determine DAR and drug load distribution creative-proteomics.comproteogenix.science.

Aggregate content, which refers to the presence of aggregated antibody or conjugate species, is another important parameter to monitor as it can impact the immunoconjugate's pharmacokinetics, immunogenicity, and efficacy creative-proteomics.comproteogenix.science. Techniques like size exclusion chromatography (SEC) are used to assess aggregate levels pharmafocusamerica.comcreative-proteomics.com. For this compound immunoconjugates, studies have reported conjugation ratios ranging from 5 to 7 mol of this compound per mol of mAb, with minimal aggregate content (5-10%) nih.govacs.org.

Immunoreactivity Assessment of Conjugates

Maintaining the immunoreactivity of the antibody after conjugation is crucial for the immunoconjugate to effectively target tumor cells nih.govacs.org. Immunoreactivity assessment evaluates the ability of the conjugated antibody to bind specifically to its target antigen nih.govacs.orggoogle.com. This is typically assessed through in vitro binding assays. This compound immunoconjugates have been reported to exhibit good immunoreactivity, indicating that the conjugation process did not significantly compromise the antibody's antigen-binding capability nih.govacs.org.

Preclinical Efficacy of LY 207702 Immunoconjugates

Preclinical efficacy studies are conducted to evaluate the antitumor activity of this compound immunoconjugates in relevant in vitro and in vivo models nih.govbiorxiv.org. These studies aim to determine if the targeted delivery strategy enhances the efficacy of this compound and mitigates its systemic toxicity nih.govacs.org.

Studies evaluating different trityl-linked this compound conjugates have shown a correlation between linker acid lability and cytotoxic potency nih.govacs.org. More acid-labile conjugates, such as those with DMT linkers, demonstrated higher cytotoxic activity in vitro and in vivo compared to more stable conjugates like the p-T conjugate nih.govacs.org.

A p-MeT-linked this compound conjugate was selected for more extensive evaluation due to its balance of stability and antitumor activity nih.govacs.org. This construct demonstrated significant antigen-mediated antitumor activity in vivo nih.govacs.org. Importantly, in preclinical models, this conjugate showed reduced cardiotoxicity compared to the free this compound drug while maintaining antitumor efficacy nih.govacs.org. For instance, no detectable free drug or metabolite was observed in mouse plasma following administration of the p-MeT conjugate, consistent with its predicted stability under physiological conditions nih.govacs.org. Studies in nude mice bearing human colon tumor xenografts showed complete regression with the conjugate at doses significantly higher than the cardiotoxic dose of the free drug nih.govacs.org. While cardiotoxicity was observed at very high doses of the conjugate, these data suggest that conjugation can improve the therapeutic window of this compound nih.govacs.org.

Data Table: Influence of Trityl Linker on this compound Release Rate and Cytotoxicity

Trityl LinkerAcid Lability (Relative Release Rate)In Vitro CytotoxicityIn Vivo Antitumor Activity
m-DMTHighMost PotentHigh
p-DMTHighMost PotentHigh
p-MMTModerateModerateModerate
p-TLowLeast PotentLeast Active
p-MeTModerate-LowGoodExcellent (Selected for further evaluation)

These preclinical findings support the potential of rationally designed this compound immunoconjugates to improve the efficacy profile by enabling targeted delivery and controlled release of the cytotoxic payload.

Comparative In Vitro Biological Activity of Conjugates

In vitro evaluation of LY 207702 conjugates has demonstrated that their cytotoxic activity is influenced by the acid lability of the linker connecting LY 207702 to the antibody nih.gov. Studies involving trityl-linked difluoronucleoside immunoconjugates showed that the more acid-labile linkers resulted in conjugates with greater in vitro cytotoxic potency nih.gov. For instance, conjugates utilizing the more acid-labile DMT (dimethoxytrityl) linkers (3a and 3b) proved to be the most potent cytotoxic agents in vitro nih.gov. Conversely, a more stable linker, such as the p-T (para-trityl) linker (3f), resulted in a conjugate with the least antitumor activity when evaluated in vitro nih.gov.

This suggests that the release of the active LY 207702 payload, facilitated by the cleavage of the acid-labile linker, is crucial for the in vitro biological activity of these conjugates nih.gov.

In Vivo Antitumor Efficacy in Conjugated Form

The in vivo antitumor efficacy of LY 207702 conjugates has been assessed in human tumor xenograft models in nude mice nih.gov. These studies aim to determine if the targeted delivery via antibody conjugation maintains or enhances the antitumor activity observed with the free drug while improving the therapeutic index nih.gov.

Research has shown that the stability of the linker also impacts in vivo efficacy nih.gov. While more acid-labile conjugates showed higher in vitro potency, a balance between stability and release is necessary for optimal in vivo activity nih.gov. A p-MeT (para-methoxytrityl)-linked conjugate (3e), which was the most stable construct among those tested that still retained excellent in vivo antitumor activity, was selected for more extensive evaluation nih.gov. This conjugate exhibited significant antigen-mediated antitumor activity in vivo nih.gov.

Furthermore, studies have indicated that administering LY 207702 as a COL1-N6-p-MeT-207702 conjugate (3e) to human tumor xenograft-bearing nude mice maintained the antitumor activity of LY 207702 nih.gov. This suggests that the conjugated form is effective in delivering the cytotoxic payload to the tumor site in a living system nih.gov.

Pharmacological Dynamics of Conjugate-Mediated Drug Delivery (e.g., Absence of Free Drug in Plasma)

A key aspect of rational conjugate design is to control the release of the cytotoxic payload to minimize systemic exposure to the free drug, which can contribute to off-target toxicities nih.gov. The pharmacological dynamics of LY 207702 conjugates have been investigated to assess the stability of the conjugate in circulation and the extent of premature free drug release nih.gov.

Methodological Considerations in Ly 207702 Research

Selection and Validation of Preclinical Disease Models

The selection and validation of appropriate preclinical models are fundamental to assessing the potential therapeutic efficacy of LY 207702. Preclinical research generally involves both in vitro (outside a living organism) and in vivo (within a living organism) studies neuralink.com. In vitro studies, such as cell culture, often serve as initial "proof of concept" validations neuralink.com. In vivo studies, particularly those using animal models, are crucial for evaluating potential drug candidates before human trials nih.govangelinipharma.com. The choice of model should be guided by the specific research question and the biological characteristics of the disease being studied.

Utilization of Xenograft Models for Antitumor Assessment

Xenograft models are widely utilized in preclinical oncology research to evaluate the antitumor activity of potential therapeutics like LY 207702 reactionbiology.comcrownbio.com. These models involve engrafting human tumor cells or tissues into immunodeficient mice, allowing the tumor to grow and mimic aspects of human cancer in a living system reactionbiology.comfrontiersin.org. Cell line-derived xenograft (CDX) models, established from cultured human cancer cell lines, are a common type used for evaluating novel anticancer compounds and understanding a drug's mechanism of action crownbio.com. Patient-derived xenograft (PDX) models, established directly from patient tumor tissue, are also used and can maintain characteristics of the original human tumor, making them valuable for evaluating chemosensitivity and targeted therapies frontiersin.org. The use of xenograft models provides an in vivo system to assess the compound's effect on tumor growth and progression mdpi.com.

Considerations for Reproducibility and Robustness in Preclinical Studies

Ensuring reproducibility and robustness is critical in preclinical studies involving LY 207702 to enhance the reliability of findings and their potential for translation to clinical applications nih.govnih.gov. Reproducibility refers to obtaining consistent results when an experiment is repeated wikipedia.orgelifesciences.org. This can involve repeating data management and analysis within a study or repeating the experiment with new data wikipedia.org. Robustness, on the other hand, can refer to whether findings are repeatable using reasonable alternative analysis strategies on the same data elifesciences.org.

Challenges to reproducibility in preclinical research include insufficient reporting of experimental details, lack of access to raw data, and variability in experimental conditions elifesciences.orgjameslindlibrary.org. To improve reproducibility, researchers should implement rigorous study design elements such as randomization, blinding, and sample size estimation nih.govnih.gov. Specifying data analysis plans in advance and providing detailed experimental protocols are also crucial steps nih.govnih.gov.

Advanced Analytical Techniques for Compound and Conjugate Characterization

Characterizing LY 207702 and any potential conjugates requires the use of advanced analytical techniques. These techniques are essential for confirming the identity, purity, and structural integrity of the compound. While the specific techniques used for LY 207702 are not detailed in the provided search results, general advanced analytical techniques employed in pharmaceutical research for characterizing small molecules and biological molecules include chromatographic separations (such as HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography americanpharmaceuticalreview.comresearchgate.net. Surface analytical techniques like TOF-SIMS and XPS can also provide elemental and molecular information mdpi.com. The selection of techniques depends on the specific properties of LY 207702 and the nature of any conjugates formed. Orthogonal methods, which measure the same attribute using different principles, are often used to provide independent confirmation of critical quality attributes fluidimaging.com.

Rigor and Reproducibility in Preclinical Efficacy Reporting

Rigor and reproducibility in the reporting of preclinical efficacy studies for LY 207702 are paramount for the scientific community to assess the credibility of the findings and build upon the research nih.govelifesciences.org. Suboptimal reporting and methodological sources of bias contribute to irreproducibility in preclinical science nih.gov. Key elements of rigorous reporting include transparently detailing experimental protocols, including details on animal models, interventions, outcome measures, and statistical methods nih.govnih.gov. Reporting on the implementation of study design elements such as randomization, blinding, and sample size estimation is crucial nih.govnih.gov. The lack of systematic archiving and registration of preclinical study designs, unlike clinical trials, can be a barrier to reproducibility between studies nih.gov. Efforts to enhance transparency and the sharing of data and protocols can significantly contribute to improving the rigor and reproducibility of preclinical efficacy reporting elifesciences.orgnih.gov.

Emerging Research Trajectories and Conceptual Frameworks for Ly 207702

Exploration of Novel Delivery Systems and Formulation Strategies (beyond immunoconjugates)

Research into LY 207702 has included the exploration of immunoconjugates as a formulation strategy. This approach aimed to maintain the compound's antitumor activity while potentially reducing its cardiotoxicity, a limitation observed with the free drug. patsnap.comnih.gov Linker chemistry was developed to couple LY 207702 to monoclonal antibodies reactive with human tumor-associated antigens, resulting in immunoconjugates that showed antigen-mediated antitumor activity in preclinical models. patsnap.comnih.gov

The search results discuss novel drug delivery systems in a general context, mentioning approaches like nanoparticles, liposomes, and hydrogels, designed to optimize drug administration, enhance efficacy, and minimize side effects by controlling release or targeting specific sites. However, there is no specific information available in the provided search results detailing the exploration of novel delivery systems or formulation strategies for LY 207702 beyond the investigated immunoconjugates.

Elucidation of Resistance Mechanisms to Ribonucleotide Reductase Inhibition

Resistance to ribonucleotide reductase inhibitors is a known challenge in cancer therapy. Mechanisms of resistance to other RNR inhibitors, such as hydroxyurea (B1673989) and gemcitabine, have been investigated. These mechanisms can involve increased expression or amplification of RNR subunits (like the non-heme iron subunit), alterations in enzyme activity or regulation, and potentially other factors affecting drug uptake or metabolism. hoelzel-biotech.comoncotarget.com For instance, studies in cell lines resistant to hydroxyurea or deoxyadenosine (B7792050) have shown amplification of the gene for the non-heme iron subunit of RNR.

The provided search results discuss these general mechanisms of resistance to RNR inhibitors. However, there is no specific information available regarding the elucidation of resistance mechanisms specifically associated with LY 207702.

Broader Impact on Ribonucleotide Reductase Inhibitor Class Development

Ribonucleotide reductase inhibitors are a significant class of anti-cancer agents due to their critical role in DNA synthesis. google.comtargetmol.com Established RNR inhibitors have demonstrated efficacy but also face limitations such as short half-life, drug resistance, and off-target effects. google.com Research into novel RNR inhibitors aims to address these shortcomings by developing compounds with enhanced specificity and improved therapeutic profiles. targetmol.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of LY 207702, and how are they determined experimentally?

  • Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure and purity. Use high-performance liquid chromatography (HPLC) to assess chemical stability under varying conditions (e.g., pH, temperature). Solubility and partition coefficients (log P) should be measured using shake-flask or chromatographic methods. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability and crystallinity. Ensure reproducibility by adhering to protocols from peer-reviewed synthetic chemistry guidelines .

Q. What initial in vitro assays are recommended to evaluate LY 207702's biological activity?

  • Methodological Answer : Design dose-response experiments using cell-based assays (e.g., viability assays for cytotoxicity or enzyme-linked immunosorbent assays [ELISA] for target engagement). Include positive and negative controls to validate assay specificity. Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding kinetics. Data should be analyzed with nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Reference established pharmacological evaluation frameworks to ensure statistical rigor .

Advanced Research Questions

Q. How can researchers optimize the synthetic route of LY 207702 to improve yield and purity?

  • Methodological Answer : Conduct reaction condition screening (e.g., solvent polarity, catalyst loading, temperature) using design of experiments (DoE) principles. Employ real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to identify intermediates and optimize reaction kinetics. Purification steps (e.g., recrystallization, column chromatography) should be validated against purity thresholds (≥95% by HPLC). Compare results with literature-reported synthetic pathways to identify bottlenecks and innovate scalable solutions .

Q. What methodologies are effective in resolving contradictions in pharmacokinetic (PK) data across studies?

  • Methodological Answer : Perform meta-analysis of existing PK data to identify variability sources (e.g., species differences, dosing regimens). Validate assay protocols by replicating studies under standardized conditions (e.g., ISO/IEC 17025 guidelines). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) profiles and reconcile interspecies discrepancies. Cross-validate findings with mass spectrometry imaging (MSI) for tissue distribution analysis .

Q. How to design a robust experimental protocol for assessing LY 207702's mechanism of action (MoA)?

  • Methodological Answer : Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., selective inhibitors) approaches to isolate target pathways. Employ multi-omics profiling (transcriptomics, proteomics) to identify downstream biomarkers. Use single-cell sequencing to resolve heterogeneity in cellular responses. Validate hypotheses with inducible expression systems or animal models. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in LY 207702's efficacy across preclinical models?

  • Methodological Answer : Apply systematic error analysis (e.g., Bland-Altman plots) to quantify inter-laboratory variability. Use machine learning (e.g., random forest) to identify confounding variables (e.g., animal strain, diet). Perform sensitivity analysis in computational models to prioritize high-impact parameters. Collaborate with independent labs for blinded replication studies, ensuring alignment with ARRIVE guidelines for preclinical reporting .

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use benchmark dose (BMD) modeling to estimate toxicity thresholds. Apply Bayesian hierarchical models to integrate historical control data and reduce false positives. For longitudinal data, employ mixed-effects models to account for individual variability. Report results with 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in LY 207702 studies?

  • Methodological Answer : Publish raw data and code in open-access repositories (e.g., Zenodo, GitHub). Document experimental protocols using platforms like Protocols.io . Include detailed metadata (e.g., instrument calibration logs, reagent lot numbers) in supplementary materials. Adopt pre-registration for hypothesis-driven studies to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY207702
Reactant of Route 2
LY207702

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.